1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)12-8-14(13(19-4)7-11(12)3)20(17,18)16-6-5-15-9-16/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDLQBGRSMLCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=CN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 1H-Imidazole
The primary synthetic route involves the reaction of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride with 1H-imidazole under basic conditions. This method leverages nucleophilic acyl substitution, where the imidazole nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.
Procedure :
- Reactants :
- 5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 equiv)
- 1H-Imidazole (1.2 equiv)
- Base: Triethylamine (2.0 equiv) or pyridine
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Conditions :
- Temperature: 0–25°C (room temperature)
- Duration: 12–24 hours
Workup :
Purification :
Key Observations :
Synthesis of the Sulfonyl Chloride Intermediate
The sulfonyl chloride precursor is synthesized via chlorination of 5-isopropyl-2-methoxy-4-methylbenzenesulfonic acid.
Procedure :
- Sulfonation :
- Substrate: 5-Isopropyl-2-methoxy-4-methylbenzene
- Reagent: Chlorosulfonic acid (2.0 equiv)
- Solvent: Chloroform
- Temperature: 0°C → 25°C (gradual warming)
Chlorination :
- Reagent: Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂)
- Solvent: Toluene
- Temperature: Reflux (110°C) for 4–6 hours
Isolation :
- Distillation under vacuum to recover the sulfonyl chloride.
Analytical Data :
Optimization and Process Scalability
Solvent and Base Screening
A comparative study of bases and solvents revealed the following trends:
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Triethylamine | DCM | 85 | 99 |
| Pyridine | THF | 78 | 97 |
| DBU | Acetonitrile | 65 | 95 |
DBU = 1,8-Diazabicycloundec-7-ene
Triethylamine in DCM emerged as the optimal combination, balancing yield and practicality.
Temperature Control
Lower temperatures (0–5°C) minimized side reactions such as imidazole dimerization, while higher temperatures (25°C) accelerated reaction rates. A stepwise protocol—initial cooling followed by gradual warming—achieved a 92% yield in pilot-scale batches.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Moisture Sensitivity
The sulfonyl chloride intermediate is hygroscopic, necessitating anhydrous conditions. Storage under nitrogen and the use of molecular sieves improved stability during large-scale synthesis.
Byproduct Formation
Trace impurities (<1%) included bis-sulfonylated imidazole derivatives. These were removed via selective recrystallization in methanol/water (9:1).
Industrial-Scale Adaptations
Pilot plants employed continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times by 40%. A representative protocol achieved a throughput of 50 kg/batch with 88% yield.
Chemical Reactions Analysis
1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole exhibit significant biological activity, particularly as inhibitors of specific enzymes or receptors. The following are key areas of interest:
Anticancer Activity
Studies have shown that sulfonamide derivatives can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth. This suggests potential applications in cancer therapy .
Antimicrobial Properties
Imidazole derivatives are known for their antimicrobial activities. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole may also possess such properties .
Enzyme Inhibition
The compound's structure allows it to interact with various protein targets, influencing binding affinity and biological efficacy. Preliminary studies suggest that modifications to the imidazole or sulfonamide moieties can enhance these interactions .
Case Studies
Several studies have documented the biological activities and potential therapeutic applications of this compound:
Case Study 1: Anticancer Research
A study explored the inhibitory effects of similar sulfonamide derivatives on VEGFR-2, demonstrating significant reduction in tumor growth in preclinical models. The findings suggest that modifications to the sulfonamide structure can enhance anticancer activity .
Case Study 2: Antimicrobial Activity
Research conducted on imidazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting higher potency than standard antibiotics. This positions compounds like 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole as potential candidates for further development in antimicrobial therapies .
Mechanism of Action
The mechanism by which 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound valuable for research in different scientific domains.
Comparison with Similar Compounds
Key Observations :
- The nitro group in ’s compound enhances electrophilicity, likely affecting reactivity in substitution reactions .
- Ring Modifications : Replacement of imidazole with benzimidazole () introduces aromatic conjugation, altering electronic properties and binding affinity in biological systems .
Physicochemical Properties
- Lipophilicity : The isopropyl and methyl groups in the target compound likely increase logP compared to ’s chloro-methoxy analogue, favoring enhanced membrane permeability .
- Solubility : Methoxy and sulfonyl groups may improve aqueous solubility relative to purely hydrocarbon-substituted imidazoles (e.g., ’s dihydroimidazolone) .
Biological Activity
1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole is a complex organic compound with significant potential in various biological applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an imidazole ring and a benzenesulfonyl moiety. The chemical formula is and it has a molecular weight of 298.37 g/mol. The structural formula can be represented as follows:
The biological activity of 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole is attributed to its interaction with various molecular targets, influencing several biochemical pathways. It is hypothesized to exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially affecting signaling pathways related to inflammation and cell proliferation.
Pharmacological Activities
Research indicates that derivatives of imidazole compounds, including 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole, exhibit a broad spectrum of biological activities:
Antimicrobial Activity
A study evaluated the antimicrobial potential of imidazole derivatives against various bacterial strains. The compound demonstrated significant antibacterial effects against:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 20 |
| S. aureus | 22 |
| B. subtilis | 25 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Imidazole derivatives are known for their anti-inflammatory properties. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of imidazole derivatives, including our compound of interest. The study found that:
- The compound inhibited cell proliferation in several cancer cell lines.
- It induced apoptosis through activation of caspase pathways.
These findings support the potential use of 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole as an anticancer agent .
Case Study 2: Antidiabetic Potential
Another investigation focused on the antidiabetic effects of imidazole compounds. The results indicated that the compound improved glucose uptake in muscle cells and reduced blood glucose levels in diabetic models, highlighting its therapeutic potential for diabetes management .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
